2-[(2,5-dimethylphenyl)methyl]-6-(3-methoxyphenyl)-2,3-dihydropyridazin-3-one
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Overview
Description
2-[(2,5-dimethylphenyl)methyl]-6-(3-methoxyphenyl)-2,3-dihydropyridazin-3-one is a complex organic compound that belongs to the class of dihydropyridazinones This compound is characterized by its unique structure, which includes a pyridazinone core substituted with dimethylphenyl and methoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,5-dimethylphenyl)methyl]-6-(3-methoxyphenyl)-2,3-dihydropyridazin-3-one typically involves multi-step organic reactions. One common method includes the condensation of 2,5-dimethylbenzyl chloride with 3-methoxybenzaldehyde to form an intermediate, which is then cyclized with hydrazine hydrate under reflux conditions to yield the desired dihydropyridazinone compound. The reaction conditions often require the use of solvents such as ethanol or methanol and catalysts like p-toluenesulfonic acid to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to enhance yield and purity. This can include the use of continuous flow reactors, which allow for better control over reaction parameters such as temperature and pressure. Additionally, industrial synthesis may employ advanced purification techniques like recrystallization and chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-[(2,5-dimethylphenyl)methyl]-6-(3-methoxyphenyl)-2,3-dihydropyridazin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride or lithium diisopropylamide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, ethanol or methanol as solvents.
Substitution: Sodium hydride, lithium diisopropylamide, aprotic solvents like dimethylformamide.
Major Products
The major products formed from these reactions include ketones, carboxylic acids, reduced derivatives, and various substituted analogs, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[(2,5-dimethylphenyl)methyl]-6-(3-methoxyphenyl)-2,3-dihydropyridazin-3-one has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of inflammatory diseases and cancer.
Organic Synthesis: It serves as a valuable intermediate in the synthesis of more complex organic molecules, including heterocyclic compounds and natural product analogs.
Biological Studies: Researchers study its biological activity, including its effects on enzyme inhibition and receptor binding, to understand its potential as a drug candidate.
Industrial Applications: The compound is used in the development of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[(2,5-dimethylphenyl)methyl]-6-(3-methoxyphenyl)-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. Additionally, it may interact with cell surface receptors, modulating signal transduction pathways and cellular responses. The exact molecular pathways involved depend on the specific biological context and target.
Comparison with Similar Compounds
Similar Compounds
- 2-[(2,5-dimethylphenyl)methyl]-6-phenyl-2,3-dihydropyridazin-3-one
- 2-[(2,5-dimethylphenyl)methyl]-6-(4-methoxyphenyl)-2,3-dihydropyridazin-3-one
- 2-[(2,5-dimethylphenyl)methyl]-6-(3-chlorophenyl)-2,3-dihydropyridazin-3-one
Uniqueness
Compared to similar compounds, 2-[(2,5-dimethylphenyl)methyl]-6-(3-methoxyphenyl)-2,3-dihydropyridazin-3-one is unique due to the presence of both dimethylphenyl and methoxyphenyl groups, which confer distinct electronic and steric properties
Properties
IUPAC Name |
2-[(2,5-dimethylphenyl)methyl]-6-(3-methoxyphenyl)pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2/c1-14-7-8-15(2)17(11-14)13-22-20(23)10-9-19(21-22)16-5-4-6-18(12-16)24-3/h4-12H,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIHYDDHAYYEVOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2C(=O)C=CC(=N2)C3=CC(=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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